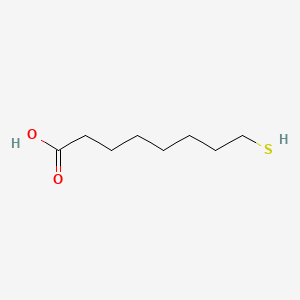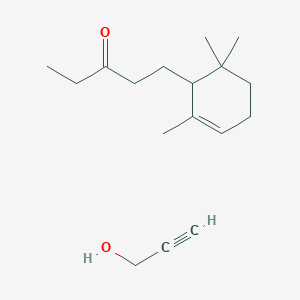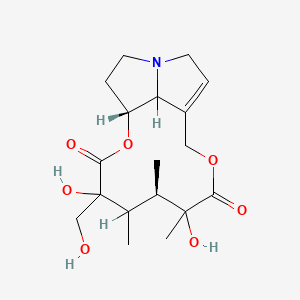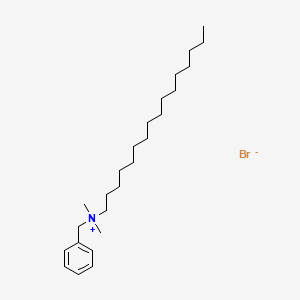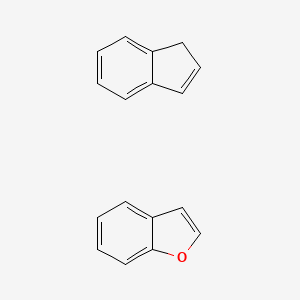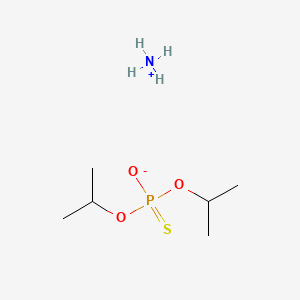
2,11-Dodecanedione
Übersicht
Beschreibung
2,11-Dodecanedione is a chemical compound with the molecular formula C12H22O2 and a molecular weight of 198.3019 . The IUPAC Standard InChI is InChI=1S/C12H22O2/c1-11(13)9-7-5-3-4-6-8-10-12(2)14/h3-10H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a 12 carbon chain with two carbonyl groups at the 2nd and 11th carbon . The 3D structure of the molecule can be viewed using specific software .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 198.3019 . The fusion (melting) point is 342.9 K .Wissenschaftliche Forschungsanwendungen
Solid-State NMR Studies
Research on ionic closo-dodecaborates has been conducted using solid-state NMR spectroscopy, focusing on molecular dynamics and the properties of boron clusters in these compounds (Tiritiris, Schleid, & Müller, 2007).
Membrane Lipid Aggregation
Studies on the formation of reversed hexagonal phases in lecithin-water systems explore the interaction of hydrophobic molecules, like n-dodecane, with membrane lipids (Sjölund, Lindblom, Rilfors, & Arvidson, 1987).
Dodecaborate Anions and γ-Cyclodextrin
Research indicates strong binding of dodecaborate anions to γ-cyclodextrin, highlighting the chaotropic effects and hydrophobic interactions in aqueous solutions (Assaf et al., 2015).
Molecular Dynamics in Water
Molecular dynamics simulations have been used to study the interaction of dodecaborate anions and their derivatives with water molecules, which has implications for understanding their interactions with biological systems (Karki, Gabel, & Roccatano, 2012).
Natural Product Research
The 2,11-cyclized cembranoids, a class of natural products derived from marine invertebrates, have been extensively studied for their structural diversity and biological activities (Welford & Collins, 2011).
Hydrogen Storage Studies
Solid state NMR has been utilized in the study of metal borohydrides for hydrogen storage applications, revisiting the formation of dodecaborane in this context (Hwang et al., 2011).
Eigenschaften
IUPAC Name |
dodecane-2,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-11(13)9-7-5-3-4-6-8-10-12(2)14/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALFUWZSWAKBDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCCCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334934 | |
| Record name | 2,11-Dodecanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7029-09-6 | |
| Record name | 2,11-Dodecanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




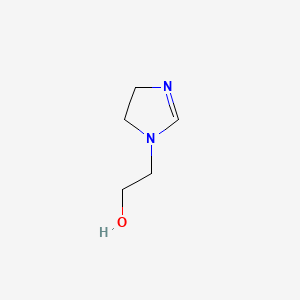
![2,3-dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B1594008.png)
